molecular formula C12H13NO3S B103724 Carboxin sulfoxide CAS No. 17757-70-9

Carboxin sulfoxide

Cat. No.: B103724
CAS No.: 17757-70-9
M. Wt: 251.3 g/mol
InChI Key: UZXIHLNNJNITMJ-UHFFFAOYSA-N
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Description

Carboxin sulfoxide is a derivative of carboxin, a systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is known for its enhanced fungicidal properties and is often used as a seed treatment to control various fungal pathogens.

Mechanism of Action

Target of Action

Carboxin sulfoxide primarily targets the Succinate Dehydrogenase [ubiquinone] Flavoprotein Subunit in mitochondria . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

This compound interacts with its target by inhibiting the activity of the Succinate Dehydrogenase enzyme . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in ATP production and an overall disruption of cellular metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or TCA cycle), and the electron transport chain . By inhibiting Succinate Dehydrogenase, this compound disrupts these pathways, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Pharmacokinetics

It’s known that carboxin, from which this compound is derived, is rapidly degraded in soil to this compound . The half-life of Carboxin in soil is about 3 days .

Result of Action

The inhibition of Succinate Dehydrogenase by this compound leads to a disruption of cellular metabolism. This results in a decrease in ATP production, which can lead to cell death, particularly in fungi. This is why this compound is used as a fungicide .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be moderately soluble in water and non-volatile . Its degradation in the environment and its mobility in soil can also impact its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Carboxin Sulfoxide, like Carboxin, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly succinate dehydrogenase [ubiquinone] flavoprotein subunit, a mitochondrial enzyme . The nature of these interactions involves the inhibition of the enzyme, disrupting the energy production in fungi .

Cellular Effects

This compound affects various types of cells and cellular processes. By inhibiting succinate dehydrogenase, it disrupts the tricarboxylic acid cycle and electron transport chain, which are crucial for cellular metabolism . This influences cell function and can impact cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the quinone reduction site of the succinate dehydrogenase enzyme complex, preventing ubiquinone from doing so . This inhibits the enzyme, disrupting the tricarboxylic acid cycle and electron transport chain, and ultimately affecting energy production at the molecular level .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, changes in the effects of this compound have been observed. Phototransformation of Carboxin takes place when it is dissolved in water, which can cause toxicity to aquatic organisms

Metabolic Pathways

This compound is involved in metabolic pathways related to the tricarboxylic acid cycle and electron transport chain . It interacts with the succinate dehydrogenase enzyme, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its transport and distribution are influenced by its chemical properties, including its solubility in water

Subcellular Localization

The subcellular localization of this compound is primarily at the mitochondria, where it interacts with the succinate dehydrogenase enzyme This could influence its activity or function, including any effects on specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of carboxin sulfoxide typically involves the oxidation of carboxin. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfoxide.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The process is optimized to minimize by-products and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxin sulfone.

    Reduction: It can be reduced back to carboxin under specific conditions.

    Substitution: The sulfoxide group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate, and acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Carboxin sulfone.

    Reduction: Carboxin.

    Substitution: Derivatives with different functional groups replacing the sulfoxide.

Scientific Research Applications

Carboxin sulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its effects on fungal pathogens and plant health.

    Medicine: Explored for potential antifungal properties in clinical settings.

    Industry: Utilized in the development of new fungicidal formulations and agricultural products.

Comparison with Similar Compounds

    Carboxin: The parent compound, also a systemic fungicide.

    Carboxin sulfone: A further oxidized form of carboxin sulfoxide.

    Oxycarboxin: Another derivative with similar fungicidal properties.

Uniqueness: this compound is unique due to its balanced properties of stability and reactivity. It offers enhanced fungicidal activity compared to carboxin and is more stable than carboxin sulfone. Its selective inhibition of succinate dehydrogenase makes it a valuable tool in both agricultural and scientific research.

Properties

IUPAC Name

6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-9-11(17(15)8-7-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXIHLNNJNITMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)CCO1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041531
Record name Carboxin sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17757-70-9
Record name Carboxin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017757709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxin sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXIN SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8Z570YAVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Carboxin sulfoxide generated?

A1: this compound is a metabolite of the systemic fungicide Carboxin (Vitavax). Cultures of the fungus Rhizopus japonicus in a synthetic glucose medium can convert Carboxin into this compound and Carboxin sulfone. [] Interestingly, under partially anaerobic conditions in a steep medium, this compound becomes a major metabolite along with another product formed by the addition of water to Carboxin. []

Q2: Are there methods to synthesize radiolabeled this compound for research purposes?

A2: Yes, this compound labeled with Carbon-14 (14C) can be synthesized. A study outlines the preparation of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide phenyl-U-14C (Carboxin), along with its sulfoxide and sulfone derivatives, all labeled with 14C at the phenyl ring. [] This radiolabeling strategy can be valuable for tracing the metabolic fate and distribution of Carboxin and its metabolites in various biological systems.

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